ethyl 4-(acetoacetylamino)benzoate
Overview
Description
ethyl 4-(acetoacetylamino)benzoate is an organic compound with the molecular formula C13H15NO4. It is also known by other names such as this compound . This compound is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with an acetoacetylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-oxobutanamido)benzoate typically involves the esterification of 4-aminobenzoic acid with ethyl acetoacetate. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating and refluxing.
Industrial Production Methods
In industrial settings, the production of ethyl 4-(3-oxobutanamido)benzoate may involve the use of modified clay as a solid acid catalyst to improve the conversion rate and reduce environmental impact . This method avoids the use of corrosive sulfuric acid and minimizes waste production.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(acetoacetylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
ethyl 4-(acetoacetylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including analgesic properties.
Medicine: Explored for its use in drug development, particularly in the design of local anesthetics.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-(3-oxobutanamido)benzoate involves its interaction with specific molecular targets. For instance, in the context of its analgesic properties, the compound may interact with cyclooxygenases (COX-1 and COX-2) to inhibit the synthesis of prostaglandins, thereby reducing pain and inflammation . Additionally, its structure allows it to bind to sodium ion channels, blocking nerve impulse conduction and providing local anesthesia .
Comparison with Similar Compounds
ethyl 4-(acetoacetylamino)benzoate can be compared with other similar compounds such as:
This compound: Shares a similar structure but may differ in specific functional groups.
Ethyl 4-(3-oxobutanoylamino)benzoate: Another closely related compound with slight variations in the acetoacetyl group.
Uniqueness
The uniqueness of ethyl 4-(3-oxobutanamido)benzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 4-(3-oxobutanoylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-3-18-13(17)10-4-6-11(7-5-10)14-12(16)8-9(2)15/h4-7H,3,8H2,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVWLSNSCLVHLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00301367 | |
Record name | ethyl 4-(3-oxobutanamido)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00301367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30764-23-9 | |
Record name | 30764-23-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142630 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-(3-oxobutanamido)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00301367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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